1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane
Brand Name: Vulcanchem
CAS No.: 109828-61-7
VCID: VC20828653
InChI: InChI=1S/C20H32Si4/c1-21(2)17-9-11-19(12-10-17)23(5,6)24(7,8)20-15-13-18(14-16-20)22(21,3)4/h9-16H,1-8H3
SMILES: C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C
Molecular Formula: C20H32Si4
Molecular Weight: 384.8 g/mol

1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane

CAS No.: 109828-61-7

Cat. No.: VC20828653

Molecular Formula: C20H32Si4

Molecular Weight: 384.8 g/mol

* For research use only. Not for human or veterinary use.

1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane - 109828-61-7

Specification

CAS No. 109828-61-7
Molecular Formula C20H32Si4
Molecular Weight 384.8 g/mol
IUPAC Name 2,2,3,3,8,8,9,9-octamethyl-2,3,8,9-tetrasilatricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
Standard InChI InChI=1S/C20H32Si4/c1-21(2)17-9-11-19(12-10-17)23(5,6)24(7,8)20-15-13-18(14-16-20)22(21,3)4/h9-16H,1-8H3
Standard InChI Key HNQFWJXMCFPRSV-UHFFFAOYSA-N
SMILES C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C
Canonical SMILES C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator